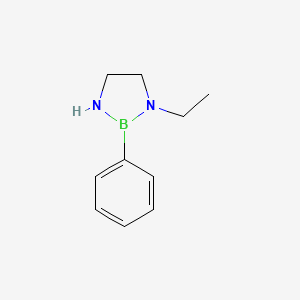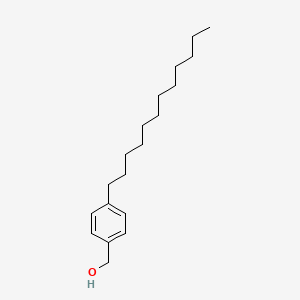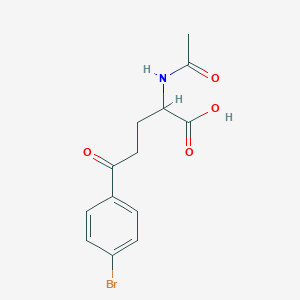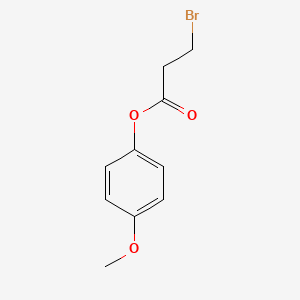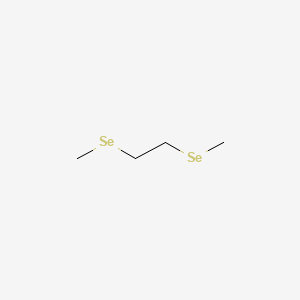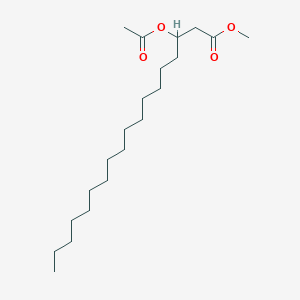
Methyl 3-(acetyloxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetyloxy)octadecanoate is an organic compound with the molecular formula C21H40O4 It is an ester derivative of octadecanoic acid (stearic acid) and contains an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(acetyloxy)octadecanoate can be synthesized through the esterification of octadecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation of the resulting methyl octadecanoate. The acetylation can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acetylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while acetic anhydride and pyridine are used in the acetylation step .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetyloxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Octadecanoic acid and methanol.
Reduction: Methyl 3-(hydroxy)octadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetyloxy)octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of methyl 3-(acetyloxy)octadecanoate involves its hydrolysis to release octadecanoic acid and methanol. The octadecanoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The acetyloxy group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Methyl 3-(acetyloxy)octadecanoate can be compared with other ester derivatives of octadecanoic acid, such as:
Methyl octadecanoate: Lacks the acetyloxy group and has different chemical reactivity and applications.
Methyl 3-(hydroxy)octadecanoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and biological activities.
Methyl 3-(methoxy)octadecanoate:
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2420-37-3 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 3-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25-19(2)22)18-21(23)24-3/h20H,4-18H2,1-3H3 |
InChI Key |
XMPINKKEZYUKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



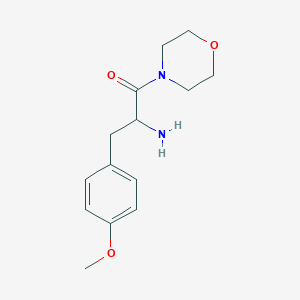

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
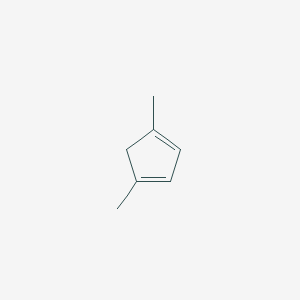
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)

